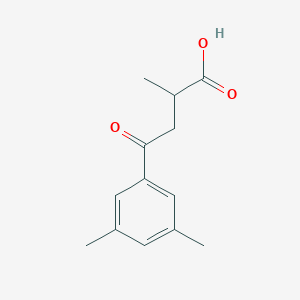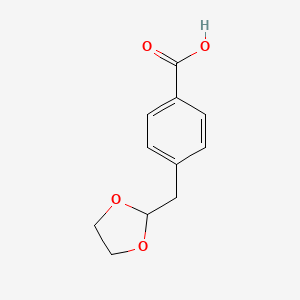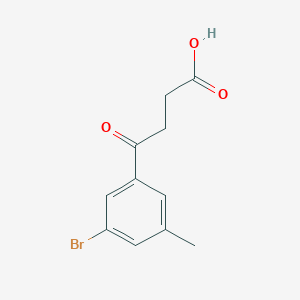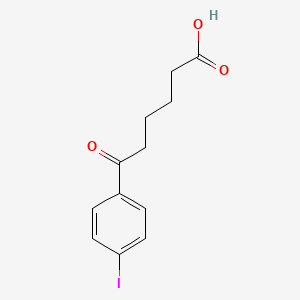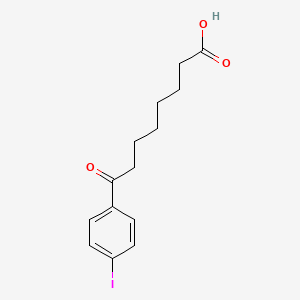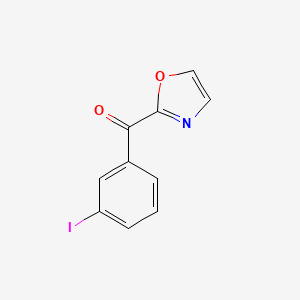
2-(3-碘苯甲酰)恶唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Iodobenzoyl)oxazole is a chemical compound with the molecular formula C10H6INO2 and a molecular weight of 299.07 . It is a light yellow solid and is used for research and development purposes .
Synthesis Analysis
Oxazole compounds, including 2-(3-Iodobenzoyl)oxazole, are synthesized using various strategies. One of the most common methods is the van Leusen reaction, which is based on tosylmethylisocyanides (TosMICs) . This reaction is considered one of the most appropriate strategies to prepare oxazole-based medicinal compounds .Molecular Structure Analysis
The molecular structure of 2-(3-Iodobenzoyl)oxazole consists of a five-membered heterocyclic ring containing one oxygen atom and one nitrogen atom . The InChI code for this compound is 1S/C10H6INO2/c11-8-3-1-2-7(6-8)9(13)10-12-4-5-14-10/h1-6H .Chemical Reactions Analysis
Oxazole compounds, including 2-(3-Iodobenzoyl)oxazole, are known for their diverse chemical reactions. They can engage in various non-covalent interactions, such as hydrophobic effects, van der Waals forces, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bonds . These interactions make oxazole derivatives valuable in various fields, including medicinal chemistry .Physical And Chemical Properties Analysis
2-(3-Iodobenzoyl)oxazole is a light yellow solid . It has a molecular weight of 299.07 and a molecular formula of C10H6INO2 .科学研究应用
金属诱导互变异构化
恶唑分子,包括衍生物如 2-(3-碘苯甲酰)恶唑,因其通过金属诱导互变异构化转化为杂环卡宾的能力而受到研究。这种转化涉及酸碱反应和随后的向金(I)的跨金属化,表明在催化和有机合成中具有潜在应用 (Ruiz & Perandones, 2009).
氧化金催化
恶唑已被用于高效模块化合成的开发中,例如用于构建 2,4-二取代恶唑的 [3 + 2] 环化。研究表明,双齿配体可以调节金卡宾中间体的反应性,为氧化金催化中的新方法铺平道路 (罗,季,李,& 张,2012).
药物化学
恶唑化合物,包括 2-(3-碘苯甲酰)恶唑,由于其与各种酶和受体结合的能力而显示出多功能的生物活性。它们在药物化学中具有重要意义,应用范围从抗菌到抗癌治疗 (张,赵,& 周,2018).
合成方法
研究探索了包括 2-(3-碘苯甲酰)恶唑在内的各种恶唑衍生物的合成,展示了它们在构建复杂分子结构中的效用。这些方法对于合成具有潜在药用价值的化合物至关重要 (川野 & 东乡,2009).
未来方向
Oxazole derivatives, including 2-(3-Iodobenzoyl)oxazole, have been the focus of many research studies due to their wide spectrum of biological activities . They are considered significant heterocyclic nuclei in medicinal chemistry . The important information presented in these studies will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .
作用机制
Target of Action
Oxazole derivatives have been known to exhibit a wide spectrum of biological activities . The presence of hetero atoms in these compounds often imparts preferential specificities in their biological responses .
Mode of Action
The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities . The interaction of these compounds with their targets can lead to various changes, which are dependent on the specific biological activity of the compound.
Biochemical Pathways
Oxazole derivatives have been associated with a range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . Each of these activities is likely to involve different biochemical pathways and downstream effects.
Result of Action
Given the wide range of biological activities associated with oxazole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
生化分析
Biochemical Properties
2-(3-Iodobenzoyl)oxazole plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. For instance, 2-(3-Iodobenzoyl)oxazole can act as an inhibitor for certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity .
Cellular Effects
The effects of 2-(3-Iodobenzoyl)oxazole on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 2-(3-Iodobenzoyl)oxazole can alter the expression of specific genes involved in cell cycle regulation and apoptosis. Additionally, it affects cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of key metabolites .
Molecular Mechanism
At the molecular level, 2-(3-Iodobenzoyl)oxazole exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to either inhibition or activation of their functions. The binding interactions often involve the iodine atom, which can form halogen bonds with amino acid residues in the active sites of enzymes. This interaction can result in enzyme inhibition, altering the biochemical pathways in which these enzymes are involved .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-Iodobenzoyl)oxazole have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. In vitro studies have shown that 2-(3-Iodobenzoyl)oxazole remains stable under specific conditions but can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with alterations in cellular homeostasis and function .
Dosage Effects in Animal Models
The effects of 2-(3-Iodobenzoyl)oxazole vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition or modulation of signaling pathways. At higher doses, it can induce toxic or adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing significant toxicity .
Metabolic Pathways
2-(3-Iodobenzoyl)oxazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites by modulating the activity of metabolic enzymes. For example, it may inhibit enzymes involved in glycolysis or the citric acid cycle, leading to changes in the levels of glucose and other key metabolites .
Transport and Distribution
Within cells and tissues, 2-(3-Iodobenzoyl)oxazole is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments are influenced by these interactions, affecting its overall biological activity .
Subcellular Localization
The subcellular localization of 2-(3-Iodobenzoyl)oxazole is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on gene expression, energy metabolism, or protein synthesis .
属性
IUPAC Name |
(3-iodophenyl)-(1,3-oxazol-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6INO2/c11-8-3-1-2-7(6-8)9(13)10-12-4-5-14-10/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDQFOOKAGAKFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)C2=NC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6INO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642082 |
Source


|
| Record name | (3-Iodophenyl)(1,3-oxazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898759-85-8 |
Source


|
| Record name | (3-Iodophenyl)(1,3-oxazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



